N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
Description
N-(5-(3-Chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a thiazole-based compound with a molecular formula of C₁₈H₁₆Cl₂N₂O₂S and a molecular weight of 395.298 g/mol . Its structure comprises:
- A thiazole ring substituted at the 5-position with a 3-chlorobenzyl group.
- A propanamide linker at the 2-position of the thiazole, connected to a 5-methylfuran-2-yl moiety.
This compound shares structural motifs common in bioactive molecules, such as the thiazole core (known for antimicrobial and anticancer properties) and aromatic substituents that enhance binding interactions .
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-5-6-15(23-12)7-8-17(22)21-18-20-11-16(24-18)10-13-3-2-4-14(19)9-13/h2-6,9,11H,7-8,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFWANRLFCMIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 3-chlorobenzylamine with 2-bromo-1,3-thiazole in the presence of a base, followed by the addition of 5-methylfuran-2-carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs Identified in Literature:
Structural Insights:
- Substituent Effects : The 3-chlorobenzyl group in the target compound may enhance lipophilicity and π-π stacking compared to 4-fluorophenyl (Compound 31) or 3-fluorobenzyl (7c) .
- Bioactivity Trends : Compounds with benzyl-thiazole scaffolds (e.g., 7c, 8d) show antimicrobial or anticancer activity, suggesting the target compound may share similar mechanisms .
Physicochemical Properties
Hypothesized Bioactivity
- Anticancer Potential: The 3-chlorobenzyl-thiazole motif aligns with compounds showing CDK7 inhibition () and cytotoxicity in cell-based assays .
- Antimicrobial Activity : Thiazole-propanamide derivatives (e.g., 7c) exhibit antifungal properties, possibly due to membrane disruption .
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